

NMR Spectral Analysis of 4'-Ethylacetophenone: A Comparative Guide

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Compound of Interest

Compound Name: 4'-Ethylacetophenone

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This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4'-ethylacetophenone**. The data presented is supported by experimental values and is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

^1H and ^{13}C NMR Spectral Data

The chemical shifts for **4'-ethylacetophenone** are summarized in the tables below. These assignments are based on established principles of NMR spectroscopy and comparison with spectral data of analogous compounds.

Table 1: ^1H NMR Spectral Data for **4'-Ethylacetophenone**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-2', H-6'	7.87	d	8.4	2H	Protons ortho to the acetyl group
H-3', H-5'	7.27	d	8.4	2H	Protons meta to the acetyl group
-CH ₂ -	2.70	q	7.6	2H	Methylene protons of the ethyl group
-COCH ₃	2.56	s	-	3H	Methyl protons of the acetyl group
-CH ₃	1.25	t	7.6	3H	Methyl protons of the ethyl group

Table 2: ¹³C NMR Spectral Data for 4'-Ethylacetophenone[1]

Signal	Chemical Shift (δ , ppm)	Assignment
C=O	196.3	Carbonyl carbon
C-4'	150.3	Aromatic carbon attached to the ethyl group
C-1'	141.4	Aromatic carbon attached to the acetyl group
C-3', C-5'	129.3	Aromatic carbons meta to the acetyl group
C-2', C-6'	123.8	Aromatic carbons ortho to the acetyl group
-CH ₂ -	26.9	Methylene carbon of the ethyl group
-COCH ₃	26.5	Methyl carbon of the acetyl group
-CH ₃	15.5	Methyl carbon of the ethyl group

Experimental Protocol

The following provides a general methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **4'-ethylacetophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-32, depending on the desired signal-to-noise ratio.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as the ^{13}C nucleus has a low natural abundance.
- Spectral Width: Approximately 250 ppm, centered around 125 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

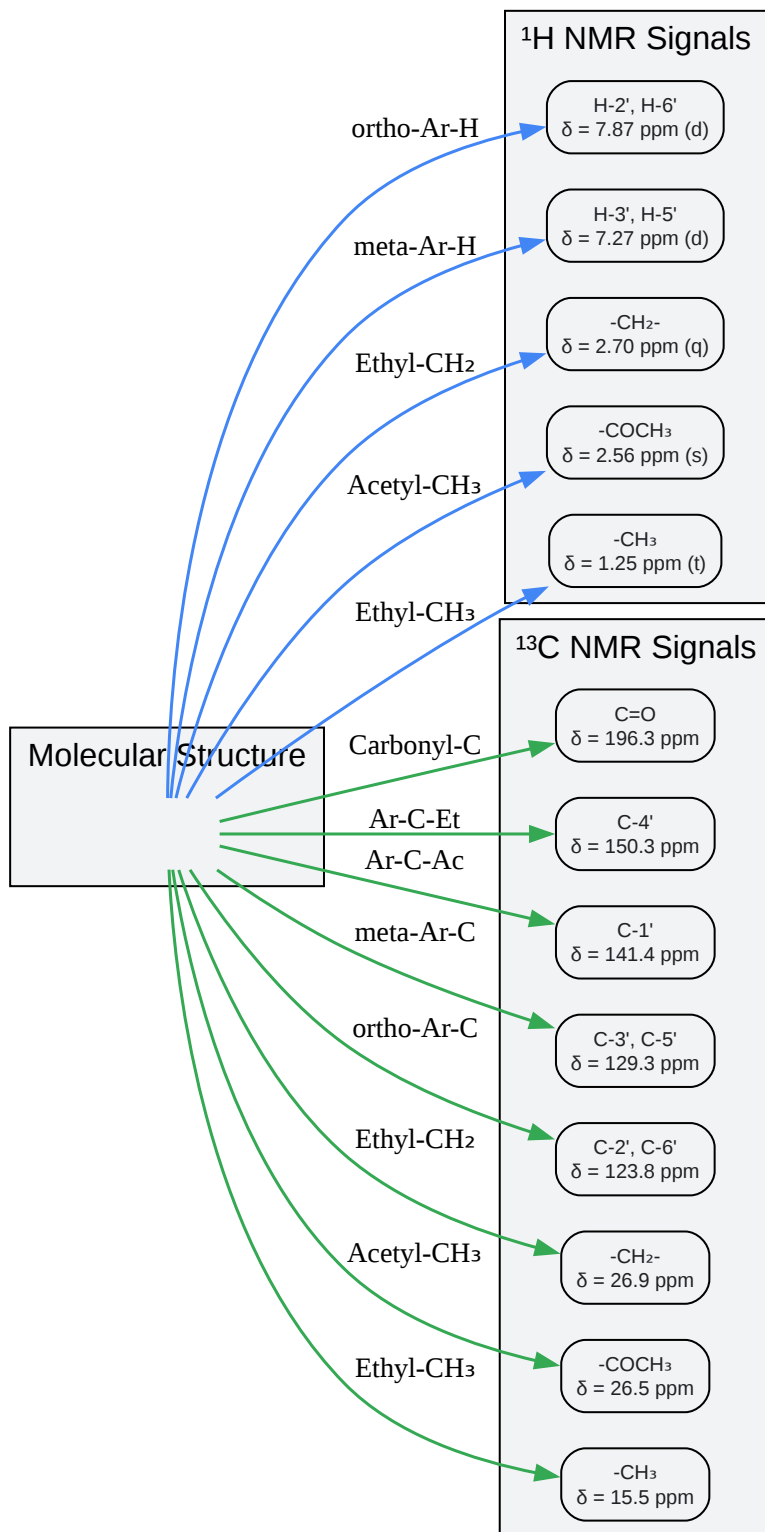
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants in the ^1H spectrum.
- Assign the peaks in both spectra to the corresponding nuclei in the molecule.

Structural Assignment and NMR Correlation

The following diagram illustrates the logical relationship between the chemical structure of **4'-ethylacetophenone** and its assigned ^1H and ^{13}C NMR signals.

4'-Ethylacetophenone NMR Assignment

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Caption: Correlation of the molecular structure of **4'-ethylacetophenone** with its ^1H and ^{13}C NMR signals.

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References

- 1. rsc.org [rsc.org]
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